molecular formula C20H21FN2O3S B4136444 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B4136444
M. Wt: 388.5 g/mol
InChI Key: WKRPWMMMKCZCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as FBTA, is a chemical compound that has been extensively studied in scientific research. FBTA is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide exerts its effects by inhibiting the activity of specific enzymes and signaling pathways. It inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition leads to the increased expression of genes that are involved in cell cycle arrest, apoptosis, and differentiation. 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces inflammation by inhibiting the production of inflammatory cytokines. In addition, 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research and has shown promising results in various disease models. However, there are also limitations to the use of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments. Its potency and selectivity may vary depending on the cell type and disease model used. In addition, its solubility and stability may also be a concern.

Future Directions

There are several future directions for the study of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One direction is to further optimize the synthesis process to improve the yield and purity of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in vivo to determine its efficacy and safety in animal models. In addition, the development of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide derivatives with improved potency and selectivity may also be a future direction. Finally, the use of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways. 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. While there are limitations to the use of 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments, there are also several future directions for its study. Further research on 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide may lead to the development of new therapies for various diseases.

Scientific Research Applications

2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells. 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c21-16-7-5-15(6-8-16)13-27-14-19(24)22-18-4-2-1-3-17(18)20(25)23-9-11-26-12-10-23/h1-8H,9-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRPWMMMKCZCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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